molecular formula C19H13F3N4O2 B11975200 4-(1'-Phenyl-5-trifluoromethyl-1H,1'H-(4,4')bipyrazolyl-3-YL)-benzene-1,3-diol CAS No. 303094-64-6

4-(1'-Phenyl-5-trifluoromethyl-1H,1'H-(4,4')bipyrazolyl-3-YL)-benzene-1,3-diol

Cat. No.: B11975200
CAS No.: 303094-64-6
M. Wt: 386.3 g/mol
InChI Key: QILKXMYRDNWICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1’-Phenyl-5-trifluoromethyl-1H,1’H-(4,4’)bipyrazolyl-3-YL)-benzene-1,3-diol is a complex organic compound that features a bipyrazolyl core with phenyl and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1’-Phenyl-5-trifluoromethyl-1H,1’H-(4,4’)bipyrazolyl-3-YL)-benzene-1,3-diol typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the bipyrazolyl core: This can be achieved through the cyclization of appropriate hydrazine derivatives.

    Introduction of the phenyl and trifluoromethyl groups: These substituents can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Functionalization of the benzene ring: The hydroxyl groups on the benzene ring can be introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1’-Phenyl-5-trifluoromethyl-1H,1’H-(4,4’)bipyrazolyl-3-YL)-benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1’-Phenyl-5-trifluoromethyl-1H,1’H-(4,4’)bipyrazolyl-3-YL)-benzene-1,3-diol would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1’-Phenyl-1H,1’H-(4,4’)bipyrazolyl-3-YL)-benzene-1,3-diol: Lacks the trifluoromethyl group.

    4-(1’-Phenyl-5-methyl-1H,1’H-(4,4’)bipyrazolyl-3-YL)-benzene-1,3-diol: Contains a methyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 4-(1’-Phenyl-5-trifluoromethyl-1H,1’H-(4,4’)bipyrazolyl-3-YL)-benzene-1,3-diol may impart unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.

Properties

CAS No.

303094-64-6

Molecular Formula

C19H13F3N4O2

Molecular Weight

386.3 g/mol

IUPAC Name

4-[4-(1-phenylpyrazol-4-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C19H13F3N4O2/c20-19(21,22)18-16(11-9-23-26(10-11)12-4-2-1-3-5-12)17(24-25-18)14-7-6-13(27)8-15(14)28/h1-10,27-28H,(H,24,25)

InChI Key

QILKXMYRDNWICE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=C(NN=C3C4=C(C=C(C=C4)O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.